(E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound that features both indole and pyrazole moieties. These structural motifs are common in many biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: This can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling of Indole and Pyrazole: The final step involves coupling the indole and pyrazole units through a condensation reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound can be used to study the effects of indole and pyrazole derivatives on various biological systems, including their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
The compound may have potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, cancer, or infectious diseases.
Industry
In industrial applications, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with indole and pyrazole moieties can interact with various enzymes and receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
Pyrazole: A simple heterocyclic compound with various pharmacological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.
Uniqueness
(E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is unique due to the combination of indole and pyrazole moieties, which can confer a distinct set of biological activities and chemical reactivity compared to other compounds.
Properties
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-17-11-12(10-16-17)6-7-15(19)18-9-8-13-4-2-3-5-14(13)18/h2-7,10-11H,8-9H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMNGHBKZPKCM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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